

# Spectroscopic Profile of 2-Chloro-5-phenylpyrimidine: A Technical Guide

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## Compound of Interest

Compound Name: 2-Chloro-5-phenylpyrimidine

Cat. No.: B1268893

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **2-chloro-5-phenylpyrimidine**. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, organic synthesis, and drug development by consolidating essential analytical data, experimental protocols, and structural information.

## Compound Overview

Structure:

Molecular Structure of **2-Chloro-5-phenylpyrimidine**

- Molecular Formula:  $C_{10}H_7ClN_2$
- Molecular Weight: 190.63 g/mol
- CAS Number: 22536-62-5
- Appearance: White to off-white solid

## Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-chloro-5-phenylpyrimidine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^1\text{H}$  NMR spectrum of **2-chloro-5-phenylpyrimidine** was acquired on a BRUKER AC-300 instrument in deuterated chloroform ( $\text{CDCl}_3$ ) with tetramethylsilane (TMS) as the internal standard at 297K.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
8.86	Singlet	2H	Pyrimidine C4-H, C6-H
7.57	Multiplet	5H	Phenyl protons

Note: Experimental  $^{13}\text{C}$  NMR data for **2-chloro-5-phenylpyrimidine** is not readily available in the public domain. The following are predicted chemical shifts based on computational models and typical values for similar aromatic and heterocyclic systems.

Chemical Shift ( $\delta$ ) ppm (Predicted)	Assignment
~161	C2 (C-Cl) of Pyrimidine
~158	C4, C6 of Pyrimidine
~135	C1' of Phenyl (quaternary)
~130	C5 of Pyrimidine (quaternary)
~129	C2', C6' or C3', C5' of Phenyl
~128	C4' of Phenyl
~127	C3', C5' or C2', C6' of Phenyl

## Infrared (IR) Spectroscopy

The following table lists the characteristic infrared absorption bands for **2-chloro-5-phenylpyrimidine**.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100 - 3000	Medium	Aromatic C-H stretch
~1600 - 1585	Strong	C=C stretching (aromatic ring)
~1500 - 1400	Strong	C=C stretching (aromatic ring)
~1100 - 1000	Medium	C-H in-plane bending
~800 - 700	Strong	C-Cl stretch
~900 - 675	Strong	Aromatic C-H out-of-plane bend

## Mass Spectrometry (MS)

The mass spectrum of **2-chloro-5-phenylpyrimidine** would be expected to show a molecular ion peak corresponding to its molecular weight. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.

m/z	Relative Intensity	Assignment
190	~100%	[M] <sup>+</sup> ( <sup>12</sup> C <sub>10</sub> <sup>1</sup> H <sub>7</sub> <sup>35</sup> ClN <sub>2</sub> )
192	~33%	[M+2] <sup>+</sup> ( <sup>12</sup> C <sub>10</sub> <sup>1</sup> H <sub>7</sub> <sup>37</sup> ClN <sub>2</sub> )
155	Moderate	[M-Cl] <sup>+</sup>
128	Moderate	[M-Cl-HCN] <sup>+</sup>
77	Low	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented.

## NMR Spectroscopy

Sample Preparation: Approximately 5-10 mg of **2-chloro-5-phenylpyrimidine** is dissolved in ~0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

$^1\text{H}$  NMR Acquisition: The  $^1\text{H}$  NMR spectrum is recorded on a 300 MHz or higher field NMR spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

$^{13}\text{C}$  NMR Acquisition: The  $^{13}\text{C}$  NMR spectrum is recorded on the same instrument, typically at a frequency of 75 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A 45-degree pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of the  $^{13}\text{C}$  isotope.

## FT-IR Spectroscopy

Sample Preparation (Thin Solid Film): A small amount of **2-chloro-5-phenylpyrimidine** is dissolved in a volatile solvent such as dichloromethane or acetone. A drop of this solution is placed on a KBr or NaCl salt plate. The solvent is allowed to evaporate, leaving a thin film of the solid compound on the plate.

Acquisition: The FT-IR spectrum is recorded using a Fourier Transform Infrared spectrometer. A background spectrum of the clean salt plate is first collected. The sample plate is then placed in the sample holder, and the spectrum is recorded, typically over a range of 4000-400  $\text{cm}^{-1}$ .

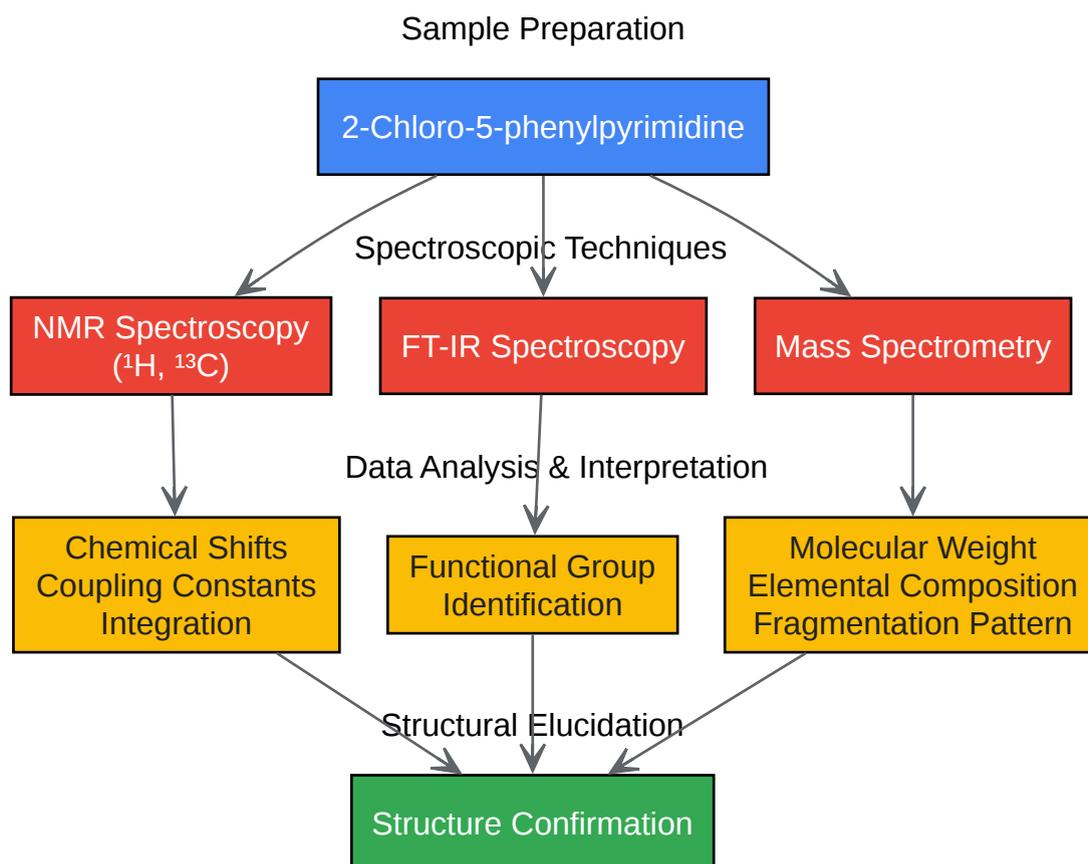
## Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of **2-chloro-5-phenylpyrimidine** is prepared in a volatile organic solvent like dichloromethane or ethyl acetate.

Acquisition: The analysis is performed on a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). A small volume of the sample solution is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer. Electron Ionization (EI) at 70 eV is a common method for ionization. The mass analyzer scans a mass-to-charge ( $m/z$ ) range, for example, from 40 to 400 amu.

## Visualizations

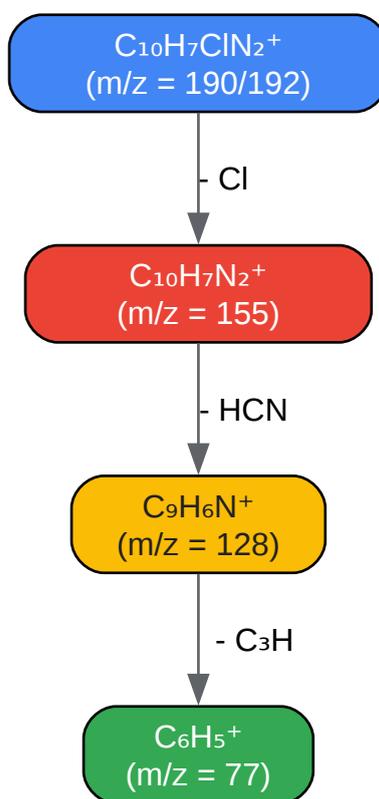
### Spectroscopic Analysis Workflow



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Workflow for the Spectroscopic Analysis of **2-Chloro-5-phenylpyrimidine**.

### Proposed Mass Spectrometry Fragmentation Pathway



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Proposed Fragmentation Pathway of **2-Chloro-5-phenylpyrimidine** in Mass Spectrometry.

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